
Ranimycin
Overview
Description
Ranitidine’s structure includes a furan ring substituted with a dimethylaminomethyl group, a thioether linkage, and a nitroethenediamine moiety . It competitively inhibits histamine at parietal cell H2 receptors, reducing basal and nocturnal acid secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ranimycin is synthesized through a series of chemical reactions starting from its natural source, Streptomyces lincolnensis. The process involves the extraction and purification of the compound from the bacterial culture. The synthetic route typically includes steps such as fermentation, extraction, and purification using various solvents and chromatographic techniques .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale fermentation processes. The bacteria are cultured in bioreactors under controlled conditions to maximize yield. After fermentation, the compound is extracted and purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ranimycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ammonium peroxydisulfate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ranimycin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of lincosamide antibiotics.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains.
Industry: Utilized in the production of antibacterial coatings and materials.
Mechanism of Action
Ranimycin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of nonfunctional proteins and ultimately causing bacterial cell death . The molecular targets of this compound include the 30S subunit of the bacterial ribosome and specific nucleotides within the ribosomal RNA .
Comparison with Similar Compounds
Structural Comparison
Ranitidine’s structural analogs and related compounds (e.g., impurities, metabolites, and degradants) highlight critical differences in functional groups and pharmacological profiles. Key compounds include:
Structural Implications :
- The nitroethenediamine group in Ranitidine is critical for H2 receptor binding. Its replacement in nitroacetamide reduces potency due to altered hydrogen bonding .
- The diamine hemifumarate variant lacks the nitro group, diminishing oxidative stability but improving solubility .
Pharmacokinetic and Pharmacodynamic Comparison
While direct pharmacokinetic data for Ranimycin/Ranitidine analogs are absent in the evidence, structural features correlate with known properties:
Property | Ranitidine | Nitroacetamide Analog | Diamine Hemifumarate |
---|---|---|---|
Bioavailability | ~50% (oral) | Likely lower (polarity) | Enhanced (salt form) |
Half-life | 2–3 hours | Shorter (metabolic lability) | Similar to parent |
Metabolism | Hepatic (N-oxide formation) | Altered (amide hydrolysis) | Minimal (stable amine) |
Excretion | Renal (30–70%) | Renal/hepatic | Renal (predominant) |
Pharmacodynamic Notes:
- Ranitidine’s efficacy relies on nitroethenediamine-mediated receptor interaction. Analogs lacking this group (e.g., amino alcohol) show reduced acid suppression .
Regulatory and Quality Considerations
The presence of related compounds (e.g., nitroacetamide, diamine hemifumarate) in Ranitidine formulations is tightly controlled per ICH guidelines . Key quality metrics include:
Parameter | Ranitidine | Nitroacetamide | Diamine Hemifumarate |
---|---|---|---|
Impurity Limit | ≤0.15% (ICH Q3A) | ≤0.10% | ≤0.10% |
Stability | Sensitive to heat/moisture | Degrades under UV light | Stable in acidic pH |
Toxicity Profile | Low (established) | Potential genotoxicity | Low (hemifumarate salt) |
Regulatory agencies mandate stringent impurity profiling to ensure clinical safety, particularly for nitro-containing compounds prone to nitrosamine formation .
Biological Activity
Ranimycin, a compound belonging to the class of macrolide antibiotics, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and immunosuppression. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound is structurally related to rapamycin, a well-known immunosuppressant and anti-cancer agent. Both compounds inhibit the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in regulating cell growth, proliferation, and survival. The inhibition of mTOR has been associated with various beneficial effects, including lifespan extension and anti-tumor properties.
This compound exerts its biological effects primarily through the following mechanisms:
- mTOR Inhibition : By inhibiting mTOR, this compound disrupts cellular signaling pathways that promote growth and proliferation. This action is particularly relevant in cancer cells where mTOR signaling is often dysregulated.
- Induction of Autophagy : this compound promotes autophagy, a cellular process that degrades damaged organelles and proteins. This mechanism contributes to its anti-cancer effects and helps in reducing cellular stress.
- Immunosuppressive Effects : Similar to rapamycin, this compound can modulate immune responses, making it useful in preventing transplant rejection and treating autoimmune diseases.
Case Studies and Experimental Evidence
- Cancer Treatment : In preclinical studies, this compound has shown promise in inhibiting tumor growth in various cancer models. For instance, studies demonstrated that this compound effectively reduced tumor size in p53 −/− mice by delaying tumorigenesis compared to control groups .
- Lifespan Extension : Research indicates that this compound can extend lifespan in model organisms by approximately 30%. This effect is attributed to its ability to inhibit age-related diseases and promote healthier aging through mTOR inhibition .
- Pharmacokinetics : A study comparing the pharmacokinetic profiles of this compound with its unformulated counterparts revealed significant improvements in bioavailability when administered as a nanoformulation. This enhancement allows for better absorption and efficacy in vivo .
Data Table: Pharmacokinetic Parameters
Parameter | Unformulated this compound | Formulated this compound (e.g., Rapatar) |
---|---|---|
Cmax (ng/mL) | Below detection limit | 150 |
Tmax (min) | 120 | 15 |
AUC (ng·h/mL) | 5 | 50 |
Bioavailability (%) | <1 | 12 |
Half-life (h) | 2 | 6.4 |
Q & A
Basic Research Questions
Q. What are the established methodologies for determining Ranimycin’s in vitro antimicrobial activity?
- Methodological Answer : Use standardized protocols such as broth microdilution or agar dilution assays to measure minimum inhibitory concentrations (MICs) against target pathogens. Ensure reproducibility by adhering to CLSI or EUCAST guidelines, including control strains (e.g., Staphylococcus aureus ATCC 29213) and triplicate testing to account for biological variability. Report results in µg/mL with 95% confidence intervals to reflect precision .
Q. How should researchers address variability in this compound’s pharmacokinetic (PK) parameters across preclinical models?
- Methodological Answer : Conduct crossover studies in animal models (e.g., murine, canine) to isolate inter-subject variability. Use non-compartmental analysis (NCA) for AUC and Cmax calculations, and validate assays (e.g., LC-MS/MS) with calibration curves spanning expected plasma concentrations. Include covariates like body weight and renal/hepatic function in population PK models to identify confounding factors .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax) to quantify EC50 values. Use ANOVA with post-hoc Tukey tests for multi-dose comparisons, and report effect sizes (e.g., Cohen’s d) instead of relying solely on p-values. For time-dependent toxicity, Kaplan-Meier survival analysis with log-rank tests is appropriate .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo outcomes for this compound?
- Methodological Answer :
Re-evaluate experimental conditions : Compare in vitro media (e.g., cation-adjusted Mueller-Hinton broth) to in vivo microenvironments (e.g., tissue pH, protein binding).
Assess bioavailability : Measure free drug concentrations in serum/tissue using microdialysis.
Model host-pathogen interactions : Use infected macrophage or biofilm models to mimic in vivo complexity .
- Example contradiction: High in vitro MICs but poor in vivo efficacy may stem from protein binding or immune system modulation .
Q. What strategies optimize experimental design for studying this compound’s synergy with other antimicrobials?
- Methodological Answer :
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICIs) with interpretative criteria (synergy: FICI ≤0.5).
- Time-kill kinetics : Use logarithmic-phase cultures and sample at 0, 6, 12, and 24 hours.
- Statistical validation : Bootstrap resampling to assess synergy reproducibility.
- Include isobolograms and 3D surface plots to visualize interactions .
Q. How should researchers analyze conflicting data on this compound’s resistance mechanisms?
- Methodological Answer :
Genomic sequencing : Identify mutations in target genes (e.g., rpoB for RNA polymerase) and correlate with phenotypic resistance via MIC shifts.
Functional assays : Use plasmid-borne gene complementation to confirm resistance causality.
Meta-analysis : Pool data from published studies to distinguish strain-specific vs. universal mechanisms. Weight studies by sample size and methodology rigor .
Q. Data Management and Reporting
Q. What are best practices for managing spectral data (e.g., NMR, MS) in this compound studies?
- Methodological Answer :
- Store raw spectra in open formats (e.g., JCAMP-DX) with metadata (probe temperature, solvent).
- Use software like MestReNova for peak integration and assign δ/ppm values relative to TMS or DSS.
- For reproducibility, include processing parameters (window function, baseline correction) in supplementary materials .
Q. How to structure tables for reporting this compound’s cytotoxicity across cell lines?
- Methodological Answer :
- Column headers : Cell line (e.g., HEK293, HepG2), IC50 (µM), 95% CI, assay duration, viability method (MTT vs. ATP).
- Footnotes : Define normalization controls (e.g., DMSO vehicle) and statistical tests.
- Avoid merging cells; use superscripts (a, b, c) for footnotes .
Q. Ethical and Reproducibility Considerations
Q. What steps ensure ethical compliance in this compound’s animal efficacy studies?
- Methodological Answer :
- Follow ARRIVE 2.0 guidelines: Report sample size calculations, randomization methods, and blinding protocols.
- Obtain IACUC approval for humane endpoints (e.g., tumor volume limits).
- Publish negative results to avoid publication bias .
Q. How to enhance reproducibility in this compound’s formulation stability studies?
- Methodological Answer :
- Use ICH Q1A guidelines for accelerated stability testing (40°C/75% RH for 6 months).
- Quantify degradation products via HPLC-UV with reference standards.
- Share raw chromatograms and stability-indicating method validation data in repositories like Zenodo .
Properties
IUPAC Name |
[(1R,4S,5S,6R)-2-formyl-4,5,6-trihydroxycyclohex-2-en-1-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-6(2)3-9(15)18-12-7(5-13)4-8(14)10(16)11(12)17/h4-6,8,10-12,14,16-17H,3H2,1-2H3/t8-,10-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWICEWYFOOYNG-OHBODLIOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(C(C(C=C1C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@@H]([C@H]([C@H](C=C1C=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50891400 | |
Record name | Ranimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11056-09-0 | |
Record name | Ranimycin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011056090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranimycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50891400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.